molecular formula C21H18N2O4S B2382951 (Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 868674-84-4

(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2382951
CAS No.: 868674-84-4
M. Wt: 394.45
InChI Key: LDJHHHGNQBUVRE-DQRAZIAOSA-N
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Description

The compound is a benzo[d]thiazole derivative . It is a complex organic molecule that contains a benzo[d]thiazole core, which is a heterocyclic compound (a compound that contains atoms of at least two different elements). This core is substituted with various functional groups .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzo[d]thiazole core and various substituents . The exact structure can be found in databases like PubChem .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula, molecular weight, and other related information . For more detailed information, databases like PubChem can be consulted .

Scientific Research Applications

Synthesis Techniques and Derivatives

  • Novel Synthesis Approaches : Research has explored the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through tandem oxidative aminocarbonylation-cyclization processes. This synthesis demonstrates the production of compounds with a significant degree of stereoselectivity, forming the Z isomers preferentially or exclusively (Gabriele et al., 2006).

  • Derivative Characterization : Another study reported the obtainment of an unexpected bicyclic side product during the synthesis of a novel family of benzamides, illustrating the complex reactions involved in the synthesis of such derivatives (Straniero et al., 2023).

Chemical Properties and Applications

  • Functionalized Derivatives for Medical Applications : Investigations into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have shown potential anti-inflammatory and analgesic properties. These compounds have been evaluated for their COX-1/COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, showcasing a new class of promising agents for medical applications (Abu‐Hashem et al., 2020).

  • Chemosensors for Cyanide Anions : Research into coumarin benzothiazole derivatives has revealed their utility as chemosensors for cyanide anions, with certain compounds exhibiting significant changes in fluorescence upon cyanide addition. This highlights their potential application in environmental monitoring and safety (Wang et al., 2015).

  • Antibacterial Agents : The design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have identified novel classes of promising antibacterial agents, particularly effective against Staphylococcus aureus and Bacillus subtilis. These findings contribute to the development of new antibiotics in response to growing antimicrobial resistance (Palkar et al., 2017).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activity and potential applications in medicinal chemistry . Further studies could also explore its synthesis and reactivity .

Properties

IUPAC Name

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-3-12-23-19-16(25-4-2)10-7-11-18(19)28-21(23)22-20(24)17-13-26-14-8-5-6-9-15(14)27-17/h1,5-11,17H,4,12-13H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJHHHGNQBUVRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3COC4=CC=CC=C4O3)N2CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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